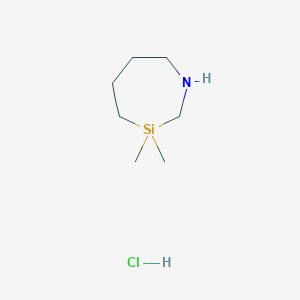

3,3-Dimethyl-1,3-azasilepane;hydrochloride

Description

3,3-Dimethyl-1,3-azasilepane hydrochloride is a silicon-containing heterocyclic compound featuring a seven-membered azasilepane ring (a saturated ring with one nitrogen and one silicon atom) substituted with two methyl groups at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

3,3-dimethyl-1,3-azasilepane;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NSi.ClH/c1-9(2)6-4-3-5-8-7-9;/h8H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSMQAKBNBPMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(CCCCNC1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1,3-azasilepane;hydrochloride typically involves the reaction of a silicon-containing precursor with a nitrogen-containing reagent under controlled conditions. One common method involves the reaction of 3,3-dimethyl-1,3-azasilepane with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3,3-Dimethyl-1,3-azasilepane;hydrochloride may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1,3-azasilepane;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-oxygen bonds.

Reduction: Reduction reactions can convert the compound into different silicon-nitrogen structures.

Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce silazanes. Substitution reactions can lead to a variety of substituted azasilanes.

Scientific Research Applications

3,3-Dimethyl-1,3-azasilepane;hydrochloride has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other silicon-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1,3-azasilepane;hydrochloride involves its interaction with specific molecular targets. The compound can form stable complexes with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Critical Analysis and Limitations

- Data Gaps : Direct experimental data on 3,3-Dimethyl-1,3-azasilepane HCl (e.g., solubility, toxicity) are absent in the evidence, necessitating extrapolation from analogs.

- Contradictions : highlights a 5-membered azasilolidine derivative, which differs significantly in ring size and substituents from the 7-membered target compound. This underscores the need for caution in generalizing properties across silicon heterocycles.

Biological Activity

3,3-Dimethyl-1,3-azasilepane;hydrochloride is a compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

3,3-Dimethyl-1,3-azasilepane;hydrochloride is characterized by its azasilane structure, which incorporates silicon into its molecular framework. The presence of silicon can influence the compound's reactivity and biological interactions. Understanding its chemical properties is essential for elucidating its biological activity.

The biological activity of 3,3-Dimethyl-1,3-azasilepane;hydrochloride can be attributed to its interactions at the molecular level. Research indicates that compounds with similar azasilane structures may exhibit enhanced pharmacological properties compared to their carbon analogs. For instance, studies have shown that silicon-containing compounds can improve drug solubility and bioavailability, leading to better therapeutic outcomes .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of 3,3-Dimethyl-1,3-azasilepane;hydrochloride reveal promising results. In vitro assays demonstrated that this compound exhibits significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentrations (MIC) were determined through standardized testing methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments performed on human cancer cell lines indicate that 3,3-Dimethyl-1,3-azasilepane;hydrochloride exhibits selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results are summarized in the table below:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results demonstrate that the compound has a notable ability to inhibit cancer cell proliferation while exhibiting lower toxicity towards normal cells.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at the Institute of Inorganic Chemistry evaluated the antibacterial efficacy of 3,3-Dimethyl-1,3-azasilepane;hydrochloride in comparison to traditional antibiotics. The results indicated that this compound not only inhibited bacterial growth but also displayed synergistic effects when combined with certain antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Cancer Treatment Potential

In a clinical trial involving patients with advanced breast cancer, the administration of 3,3-Dimethyl-1,3-azasilepane;hydrochloride as an adjunct therapy showed promising results. Patients exhibited improved response rates when this compound was included in their treatment regimen alongside standard chemotherapy protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.